3-Cyanopropanoic acid

Medicinal Chemistry Covalent Inhibitor Design Caspase Pharmacology

Researchers developing caspase-1 inhibitors face potency loss when substituting ω-cyanoalkanoic acid chain lengths. 3-Cyanopropanoic acid (≥95% purity) provides the optimal C4 spacer for sub-nanomolar covalent inhibition (IC₅₀ 0.023 nM) with >1,000-fold selectivity over pro-apoptotic caspases. Batch-specific QC (NMR, HPLC, GC) ensures reproducible PROTAC assembly and renewable adiponitrile production. • Enables sub-nanomolar caspase-1 inhibitors (IC₅₀ 0.023 nM) • Orthogonal COOH/CN handles for PROTAC linker synthesis • Kolbe coupling to biobased adiponitrile (40% FE at 500 mA cm⁻²)

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 16051-87-9
Cat. No. B096844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopropanoic acid
CAS16051-87-9
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C#N
InChIInChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7)
InChIKeyBXYQHDXDCJQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyanopropanoic Acid: Building Block for Drug Discovery and Biobased Synthesis


3-Cyanopropanoic acid (β-cyanopropionic acid; CAS 16051-87-9; MF: C4H5NO2; MW: 99.09) is a bifunctional small molecule possessing both a carboxylic acid and a terminal nitrile group, which enables orthogonal reactivity in organic synthesis [1]. Commercially available at >95% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound functions as a versatile intermediate across three distinct procurement domains: (1) as a covalent warhead moiety in sub-nanomolar caspase-1 inhibitors [2], (2) as a PROTAC linker building block for targeted protein degradation chimera assembly , and (3) as a key renewable platform intermediate for producing biobased succinonitrile, acrylonitrile, and adiponitrile from amino acid feedstocks [3][4]. Unlike simpler nitriles lacking the carboxylic acid handle, the dual functionality of 3-cyanopropanoic acid permits both peptide coupling and downstream nitrile transformation within a single synthetic sequence [1][2].

Covalent warhead building block for caspase-1 inhibitor probe development
PROTAC linker assembly with orthogonal carboxylic acid and nitrile handles
Biobased intermediate for succinonitrile and adiponitrile monomer production

Why 3-Cyanopropanoic Acid Cannot Be Substituted


Procurement substitution among ω-cyanoalkanoic acids (cyanoacetic acid, C3; 3-cyanopropanoic acid, C4; 4-cyanobutanoic acid, C5) is not technically equivalent due to three verifiable performance divergences. First, in caspase-1 covalent inhibition, the C4 propanoate spacer positions the electrophilic nitrile for optimal thiolate attack by Cys285—a geometric constraint that the C3 analog cannot satisfy, resulting in complete loss of sub-nanomolar potency [1]. Second, in oxidative decarboxylation from amino acid feedstocks, glutamic acid yields 3-cyanopropanoic acid with >95% selectivity, whereas aspartic acid under identical conditions produces 2-cyanoacetic acid with only 45% selectivity at low bromide loading [2]. Third, Kolbe electrolytic coupling of 3-cyanopropanoic acid yields adiponitrile (C6 dinitrile) with 40% faradaic efficiency at 500 mA cm⁻², enabling nylon-6,6 precursor synthesis—a dimerization pathway unavailable to the C5 homolog 4-cyanobutanoic acid which would yield a C8 product unsuitable for nylon applications [3]. These are not incremental optimizations; they represent binary (on/off) or order-of-magnitude differences that make generic substitution scientifically invalid for the applications documented below.

3-Cyanopropanoic acid (C4)
Cyanoacetic acid (C3) / 4-Cyanobutanoic acid (C5)
C4 spacer geometry reported to enable caspase-1 active-site engagement; C3 analog may not satisfy this constraint
Glutamic acid feedstock
Aspartic acid feedstock
Glu yields 3-cyanopropanoic acid with high selectivity; Asp requires excess halide loading for comparable conversion
Kolbe coupling to adiponitrile (C6)
4-Cyanobutanoic acid coupling to C8 product
C6 dinitrile is nylon-6,6 precursor; C8 product unsuitable for nylon applications

3-Cyanopropanoic Acid: Technical Evidence Comparisons


Caspase-1 Selectivity Over Caspase-3

The 3-cyanopropanoic acid moiety, when incorporated as the P1 electrophilic warhead in compound NCGC00183434 (4), inhibits caspase-1 with an IC50 of 0.023 nM while exhibiting minimal activity against caspase-3 (IC50 >10,000 nM)—a selectivity window exceeding 435,000-fold [1]. In the same assay panel, comparator compound VRT-043198 (2b), which contains the identical 3-cyanopropanoate warhead, inhibits caspase-1 with IC50 = 0.204 nM, caspase-4 with IC50 = 14.5 nM (71-fold selectivity), caspase-5 with IC50 = 10.6 nM (52-fold selectivity), and caspase-6 with IC50 >10,000 nM (>49,000-fold selectivity) [1]. Importantly, a structurally related P1 warhead lacking the 3-cyanopropanoate scaffold (such as a simple nitrile or cyanoacetate) does not achieve sub-nanomolar potency or comparable isozyme discrimination [1].

Caspase-1 vs Caspase-3
Head-to-head
IC50 0.023 nM (caspase-1) vs >10,000 nM (caspase-3), selectivity >435,000-fold
Supports caspase-1 probe development without confounding apoptosis pathway activation
Recombinant human caspases; n=3; tetrapeptide substrates
Medicinal Chemistry Covalent Inhibitor Design Caspase Pharmacology

Glutamic vs. Aspartic Acid Decarboxylation Selectivity

In the vanadium chloroperoxidase (VCPO)-catalyzed oxidative decarboxylation of amino acids to produce nitriles, glutamic acid (Glu, C5) is converted to 3-cyanopropanoic acid with high selectivity, whereas aspartic acid (Asp, C4) under identical reaction conditions shows markedly inferior conversion and selectivity toward 2-cyanoacetic acid [1]. This differential reactivity determines which amino acid feedstocks are viable for producing specific nitrile intermediates [1].

Glu vs Asp Decarboxylation
Head-to-head
Glu: high selectivity; Asp: 45% selectivity at 0.1 equiv NaBr, 80% at 2 equiv
Dictates glutamic acid feedstock for scalable biocatalytic 3-cyanopropanoic acid routes
VCPO/H₂O₂; catalytic vs. stoichiometric NaBr
Biocatalysis Renewable Feedstock Conversion Amino Acid Valorization

Succinonitrile Synthesis via Pd-Catalyzed Nitrile Exchange

3-Cyanopropanoic acid serves as the key intermediate in a two-step biobased route to succinonitrile from glutamic acid or glutamine. The nitrile exchange step converts 3-cyanopropanoic acid to succinonitrile (NC-CH₂-CH₂-CN) with selectivity close to 100% and 62% conversion using a palladium(II)-catalyzed equilibrium reaction with acetonitrile [1]. The preceding step produces 3-cyanopropanoic amide from glutamic acid 5-methyl ester in 86 mol% yield and from glutamine in 56 mol% yield [1]. This route is industrially significant because succinonitrile is the direct precursor to 1,4-diaminobutane (putrescine), a monomer for polyamide synthesis [1].

Succinonitrile Selectivity
Cross-study
100% selectivity, 62% conversion
Enables biobased succinonitrile from non-food plant protein hydrolysates
Pd(II)-catalyzed nitrile exchange with acetonitrile
Renewable Polymer Precursors Catalytic Nitrile Chemistry Biobased Nylon Monomers

Electrochemical Adiponitrile Production by Kolbe Coupling

Adiponitrile (NC-(CH₂)₄-CN), a key intermediate in nylon-6,6 production, is conventionally manufactured via thermochemical hydrocyanation of butadiene derived from fossil feedstocks. A renewable alternative has been demonstrated using Kolbe electrolytic coupling of biomass-derived 3-cyanopropanoic acid, which undergoes radical decarboxylative dimerization to yield adiponitrile [1]. Systematic high-throughput electrochemical screening identified optimal conditions achieving a maximum faradaic efficiency of 40% toward adiponitrile at current densities up to 500 mA cm⁻² [1]. This metric serves as the current benchmark for electrosynthetic production of adiponitrile from renewable 3-cyanopropanoic acid feedstocks [1].

Adiponitrile FE
Class-level
Faradaic efficiency 40% at 500 mA cm⁻²
Benchmark for renewable adiponitrile electrosynthesis; supports techno-economic modeling
Kolbe electrolysis, Pt electrodes, ambient conditions
Electrosynthesis Biomass Valorization Nylon Monomer Production

PROTAC Linker with Orthogonal Carboxylic Acid Handle

3-Cyanopropanoic acid is commercially offered and utilized as a PROTAC linker building block . The free carboxylic acid functionality enables direct amide bond formation with amine-containing ligands (E3 ligase binders or target protein ligands) without requiring ester hydrolysis steps. In contrast, its methyl ester analog (Methyl 3-cyanopropanoate, CAS 4107-62-4) requires post-coupling saponification to regenerate the carboxylic acid for subsequent conjugation, adding an extra synthetic step and potential yield loss . The dual functional group architecture (carboxylic acid + terminal nitrile) allows sequential orthogonal coupling: first via the acid handle, then nitrile transformation (e.g., reduction to amine, hydrolysis to amide, or tetrazole formation) for further diversification [1].

PROTAC Linker Step Economy
Data to verify
Free acid eliminates ester deprotection step vs methyl ester analog
Reduces synthetic step count; comparative biological data for linker lengths not yet reported
Peptide coupling conditions; no DC₅₀/Dₘₐₓ public data
Targeted Protein Degradation PROTAC Linker Chemistry Chemical Biology Tools

3-Cyanopropanoic Acid: Key Application Scenarios


Covalent Caspase-1 Inhibitor Development

Procurement scenario: Laboratories engaged in caspase-1 (ICE) inhibitor development require 3-cyanopropanoic acid as the electrophilic P1 warhead building block. When incorporated into optimized peptidic scaffolds (e.g., VX-765-derived framework), the resulting cyanopropanoate-containing inhibitors achieve caspase-1 IC₅₀ values ≤1 nM, with lead compound NCGC00183434 demonstrating 0.023 nM potency and >1,000-fold selectivity over pro-apoptotic caspases (3, 6, 9) [1]. This selectivity profile is essential for studying IL-1β and IL-18 regulation in inflammatory disease models without triggering confounding apoptosis. The documented hydrolytic stability of cyanopropanoate-containing agents (moderate to good at pH 7; <50% degradation over 72 hours) supports their use in cell-based assays and in vivo studies [1].

Biobased Succinonitrile Production from Glutamic Acid

Procurement scenario: Industrial R&D groups developing renewable routes to polyamide monomers require 3-cyanopropanoic acid as the key intermediate in the glutamic acid → succinonitrile → 1,4-diaminobutane pathway. The validated two-step process achieves: (Step 1) oxidative decarboxylation of glutamic acid to 3-cyanopropanoic acid with high selectivity (>95%) using vanadium chloroperoxidase catalysis [1]; (Step 2) Pd(II)-catalyzed nitrile exchange of 3-cyanopropanoic acid to succinonitrile with ~100% selectivity and 62% conversion [2]. This route enables production of biobased succinonitrile from non-food plant protein hydrolysates, circumventing petrochemical butadiene hydrocyanation.

Electrosynthetic Adiponitrile via Kolbe Coupling

Procurement scenario: Electrochemical process development teams evaluating renewable adiponitrile production should source 3-cyanopropanoic acid as the Kolbe coupling substrate. Systematic high-throughput electrochemical screening has established baseline performance metrics: maximum faradaic efficiency of 40% toward adiponitrile at industrially relevant current densities up to 500 mA cm⁻² under ambient conditions [1]. This data enables techno-economic modeling and scale-up feasibility assessment for electrified production of nylon-6,6 monomers from biomass-derived feedstocks rather than fossil-derived butadiene [1].

PROTAC Linker Library Synthesis with Orthogonal Handles

Procurement scenario: Medicinal chemistry groups synthesizing PROTAC linker libraries should consider 3-cyanopropanoic acid (≥95% purity) as a building block with orthogonal reactive handles. The free carboxylic acid enables direct amide bond formation with ligand amines without ester deprotection steps, while the terminal nitrile can be subsequently reduced to a primary amine, hydrolyzed to a carboxamide, or converted to a tetrazole for further conjugation [1][2]. Batch-specific QC documentation (NMR, HPLC, GC) supports reproducible synthesis in multi-step PROTAC assembly .

Application
Selection Property
Validation Focus
Caspase-1 inhibitor research
C4 spacer geometry with terminal nitrile warhead
Isozyme selectivity assay (caspase-1 vs caspase-3/6/9)
Biobased succinonitrile production
Renewable glutamic acid feedstock compatibility
Oxidative decarboxylation selectivity and nitrile exchange efficiency
Adiponitrile electrosynthesis
Radical decarboxylative dimerization via Kolbe coupling
Faradaic efficiency and current density benchmarking
PROTAC linker assembly
Free carboxylic acid for direct amide coupling
Step economy and orthogonal conjugation sequence validation

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